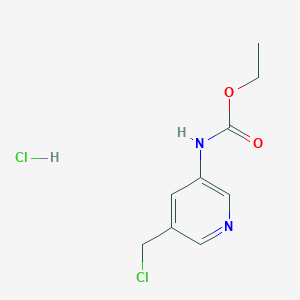![molecular formula C10H12N2O3 B13137343 ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes a benzoate group and a hydroxyhydrazinylidene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where benzoic acid reacts with ethanol under acidic conditions to form the ester . Another method involves the reaction of benzoic acid with ethyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like ammonia (NH₃) or amines can be used for aminolysis reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or different esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The hydroxyhydrazinylidene moiety may also play a role in modulating enzyme activity or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the hydroxyhydrazinylidene group.
Methyl benzoate: Another ester of benzoic acid with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate is unique due to its hydroxyhydrazinylidene moiety, which imparts distinct chemical and biological properties compared to other simple esters like ethyl benzoate and methyl benzoate .
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(13)9-5-3-4-8(6-9)7-11-12-14/h3-7,12,14H,2H2,1H3/b11-7+ |
InChI-Schlüssel |
GKHLHZQJJCMHSS-YRNVUSSQSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=CC(=C1)/C=N/NO |
Kanonische SMILES |
CCOC(=O)C1=CC=CC(=C1)C=NNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
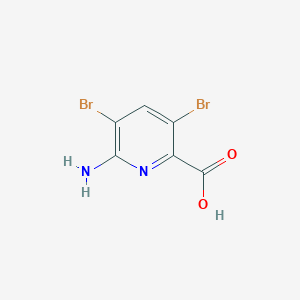
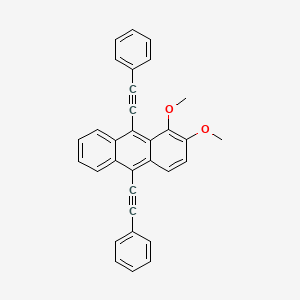
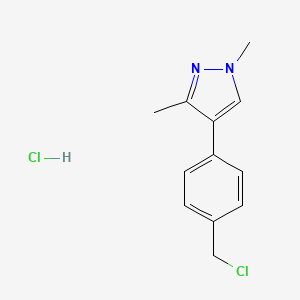
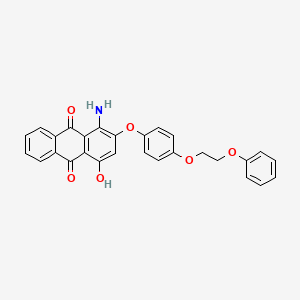


![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
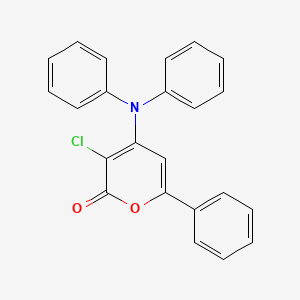
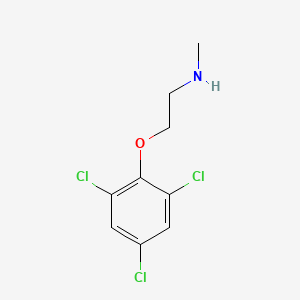
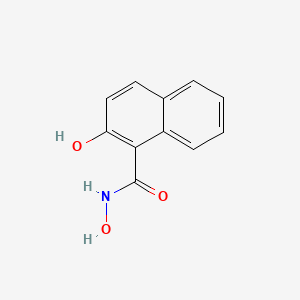
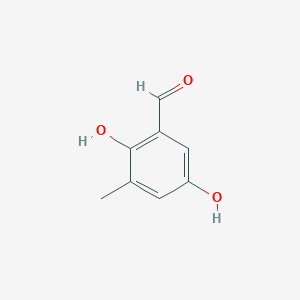
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
